(3-Phenyl-2-propen-1-YL)propylamine
Overview
Description
(3-Phenyl-2-propen-1-YL)propylamine is an organic compound that belongs to the class of phenylpropylamines. This compound is characterized by a phenyl group attached to a propenyl chain, which is further connected to a propylamine group. It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary targets of (3-Phenyl-2-propen-1-YL)propylamine are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the small intestine .
Mode of Action
This compound interacts with its targets, Trypsin-1 and Trypsin-2, by inhibiting their action .
Biochemical Pathways
As it inhibits trypsin, it may affect protein digestion and absorption in the small intestine .
Result of Action
Its inhibition of trypsin may impact protein digestion and absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-2-propen-1-YL)propylamine typically involves the reaction of 3-phenyl-2-propen-1-amine with propylamine under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-2-propen-1-YL)propylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(3-Phenyl-2-propen-1-YL)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropargylamine: Similar in structure but contains a triple bond instead of a double bond.
Propylamine: A simpler amine with a propyl group attached to the nitrogen atom.
Phenylpropylamine: Contains a phenyl group attached to a propylamine chain without the propenyl linkage
Uniqueness
(3-Phenyl-2-propen-1-YL)propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a dopamine β-hydroxylase inhibitor sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-phenyl-N-propylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODXZBINOXIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405885 | |
Record name | 3-phenyl-N-propylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-93-5 | |
Record name | 3-phenyl-N-propylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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